
2-(4-Fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone, commonly known as FPE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
FPE acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, FPE increases the levels of endocannabinoids in the body, which in turn leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPE are primarily mediated by the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain sensation, mood, appetite, and immune function. FPE has been shown to produce anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting its potential as a therapeutic agent for the treatment of various psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FPE is its high selectivity for FAAH, which minimizes off-target effects and reduces the risk of adverse side effects. However, FPE has some limitations for lab experiments, including its low solubility in water and its potential for non-specific binding to other proteins in the body.
Direcciones Futuras
There are several future directions for the study of FPE, including the development of more potent and selective FAAH inhibitors, the investigation of its potential as a therapeutic agent for the treatment of various disorders, and the exploration of its role in the regulation of the endocannabinoid system. Additionally, further research is needed to elucidate the biochemical and physiological effects of FPE and to identify potential side effects and toxicity issues.
Métodos De Síntesis
The synthesis of FPE involves several steps, including the reaction of 4-fluorophenol with 1-bromo-3-chloropropane to form 4-fluorophenyl 3-chloropropyl ether. The resulting product is then reacted with pyrrolidine to form 4-fluorophenyl 3-(pyrrolidin-1-yl)propyl ether. The final step involves the reaction of the intermediate product with 1-azetidinyl lithium to form FPE.
Aplicaciones Científicas De Investigación
FPE has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, FPE has been investigated as a potential drug candidate for the treatment of various disorders, including anxiety, depression, and schizophrenia. In neuroscience, FPE has been studied for its potential as a tool to investigate the role of the endocannabinoid system in the brain. In drug discovery, FPE has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-12-3-5-14(6-4-12)20-11-15(19)18-9-13(10-18)17-7-1-2-8-17/h3-6,13H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEQQYQWTIHNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

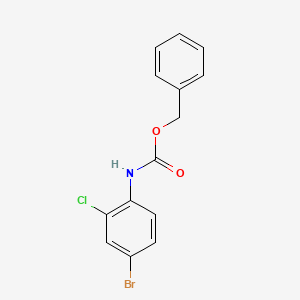

![methyl 2-{4-[(E)-3-phenyl-2-propenoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2774400.png)
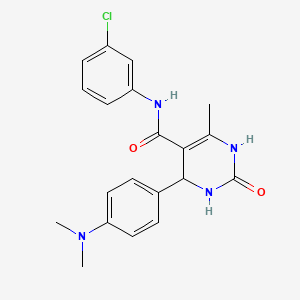

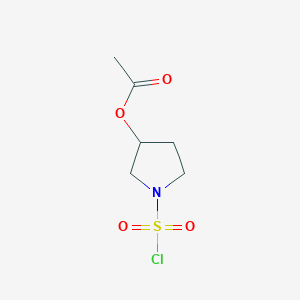
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2774405.png)
![N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2774406.png)
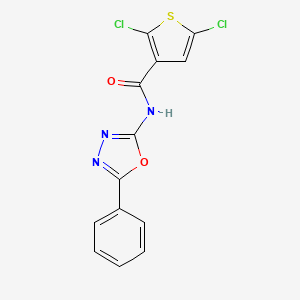

![2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2774413.png)
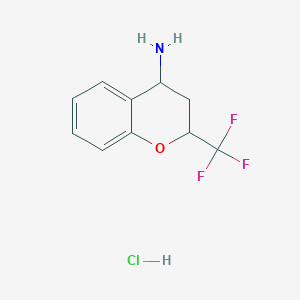
![tert-butyl 3-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2774416.png)
![N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide](/img/structure/B2774418.png)